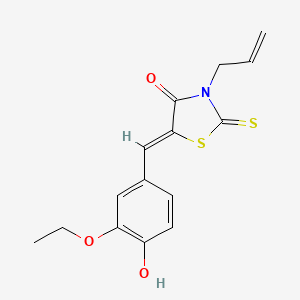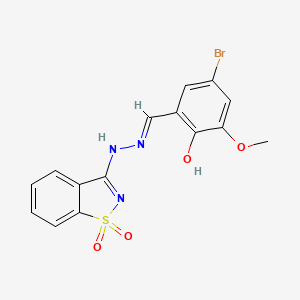
3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as ETHTG, is a thiazolidinone derivative that has gained attention due to its potential biological activities. The compound is synthesized through a multistep process involving the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 2-aminothiophenol with allyl isothiocyanate and chloroacetyl chloride.
Wirkmechanismus
The mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and apoptosis. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. Studies have shown that 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activities. However, there are also limitations to using 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not readily soluble in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to design experiments to study its biological activities.
Zukünftige Richtungen
There are several future directions for research on 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research could be to further investigate the mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Another area of research could be to study the pharmacokinetics and pharmacodynamics of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in vivo. In addition, future research could focus on developing derivatives of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with improved solubility and potency. Finally, research could focus on studying the potential clinical applications of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention due to its potential biological activities. The compound is synthesized through a multistep process involving the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 2-aminothiophenol with allyl isothiocyanate and chloroacetyl chloride. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential anticancer, antifungal, antiviral, and antioxidant properties. The mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but studies have suggested that it induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and apoptosis. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, but there are also limitations to using it in certain assays. Future research could focus on further investigating the mechanism of action of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, studying its pharmacokinetics and pharmacodynamics in vivo, developing derivatives with improved solubility and potency, and studying its potential clinical applications.
Synthesemethoden
The synthesis of 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves a multistep process. Firstly, 3-ethoxy-4-hydroxybenzaldehyde and 2-aminothiophenol are reacted in ethanol to form the Schiff base intermediate. The Schiff base is then reacted with allyl isothiocyanate in the presence of potassium carbonate to form the corresponding thiourea intermediate. The final step involves the reaction of the thiourea intermediate with chloroacetyl chloride in the presence of triethylamine to form 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential biological activities, including anticancer, antifungal, antiviral, and antioxidant properties. Several studies have shown that 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antifungal activity against Candida albicans and Cryptococcus neoformans. In addition, 3-allyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-3-7-16-14(18)13(21-15(16)20)9-10-5-6-11(17)12(8-10)19-4-2/h3,5-6,8-9,17H,1,4,7H2,2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMGXFVWAMNQG-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)


![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![[2-({3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6088560.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)